Ethyl 4-(2-methylbutanoyl)benzoate
Description
Ethyl 4-(2-methylbutanoyl)benzoate is an aromatic ester featuring a benzoate backbone substituted at the para position with a 2-methylbutanoyl group. This compound belongs to the broader class of alkyl and acyl-substituted benzoates, which are widely studied for their diverse applications in medicinal chemistry, materials science, and radiopharmaceutical synthesis.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 4-(2-methylbutanoyl)benzoate |
InChI |
InChI=1S/C14H18O3/c1-4-10(3)13(15)11-6-8-12(9-7-11)14(16)17-5-2/h6-10H,4-5H2,1-3H3 |
InChI Key |
UYKLBLGHVLRAOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Acyl Substituents
Ethyl 4-(3-methylbutanoyl)benzoate (CAS 93742-43-9)
- Structure: Differs in the position of the methyl group on the butanoyl substituent (3-methyl vs. 2-methyl).
- Synthesis : Similar esterification pathways are likely used, as seen in the synthesis of related acyl-substituted benzoates .
Ethyl 4-(carbamoylamino)benzoate
Derivatives with Heterocyclic Substituents
Ethyl 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate
- Structure : Features a 1,2,4-oxadiazole ring with a trifluoromethyl group.
- Synthesis : Prepared via oxime formation followed by cyclization with trifluoroacetic anhydride, yielding 70–80% .
- Applications : Serves as a precursor for PET tracers (e.g., [¹⁸F]19), demonstrating the utility of electron-withdrawing groups in radiochemistry .
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
Bioactive Analogues with Sulfonamide and Amide Groups
SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)
Physicochemical and Functional Comparisons
Ethyl 4-(dimethylamino)benzoate
Data Tables
Table 1: Key Structural and Functional Properties of Ethyl 4-(2-methylbutanoyl)benzoate and Analogues
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